molecular formula C14H16ClN3O8S2 B2505679 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate CAS No. 820245-44-1

4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate

Cat. No.: B2505679
CAS No.: 820245-44-1
M. Wt: 453.87
InChI Key: UGYGVCCVJUWLRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis would generally follow similar steps as the laboratory preparation, scaled up with appropriate safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various sulfonamide derivatives.

Scientific Research Applications

4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate is used in several research areas:

Mechanism of Action

The mechanism of action for 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Properties

IUPAC Name

4-ethoxy-3-(pyridin-1-ium-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYGVCCVJUWLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=[NH+]C=C2.OS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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